molecular formula C25H35N3O6 B11108325 (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-[(1-pentylbenzimidazol-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-[(1-pentylbenzimidazol-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

Cat. No.: B11108325
M. Wt: 473.6 g/mol
InChI Key: XPBUROMIJTVLJO-DLBZZEGUSA-N
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Description

(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-[(1-pentylbenzimidazol-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate molecular architecture allows it to interact with biological systems in specific ways, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-[(1-pentylbenzimidazol-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide typically involves multiple steps, starting with the preparation of the core tricyclic structure. This is followed by the introduction of the benzimidazole moiety and the carboxamide group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated synthesis equipment to ensure consistency and efficiency. The process might include the use of high-pressure reactors and continuous flow systems to handle the complex reaction sequences. Purification steps such as chromatography and crystallization are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-[(1-pentylbenzimidazol-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often require specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-[(1-pentylbenzimidazol-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-[(1-pentylbenzimidazol-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-[(1-pentylbenzimidazol-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide apart from similar compounds is its unique tricyclic structure and the presence of multiple functional groups that allow for diverse chemical reactivity and biological interactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H35N3O6

Molecular Weight

473.6 g/mol

IUPAC Name

(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-N-[(1-pentylbenzimidazol-2-yl)methyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide

InChI

InChI=1S/C25H35N3O6/c1-6-7-10-13-28-16-12-9-8-11-15(16)27-17(28)14-26-22(29)20-18-19(32-24(2,3)31-18)21-23(30-20)34-25(4,5)33-21/h8-9,11-12,18-21,23H,6-7,10,13-14H2,1-5H3,(H,26,29)/t18-,19+,20+,21-,23-/m1/s1

InChI Key

XPBUROMIJTVLJO-DLBZZEGUSA-N

Isomeric SMILES

CCCCCN1C2=CC=CC=C2N=C1CNC(=O)[C@@H]3[C@H]4[C@@H]([C@@H]5[C@H](O3)OC(O5)(C)C)OC(O4)(C)C

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1CNC(=O)C3C4C(C5C(O3)OC(O5)(C)C)OC(O4)(C)C

Origin of Product

United States

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